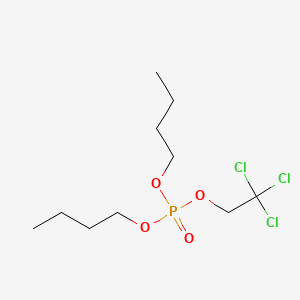
(3R)-3-hydroxy-4-methylpentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-hydroxy-4-methylpentan-2-one is an organic compound belonging to the class of beta-hydroxy ketones. These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group. This specific compound has the molecular formula C6H12O2 and is known for its chiral center, making it an important molecule in stereochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-4-methylpentan-2-one can be achieved through various methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by a reduction step to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by hydrogenation using a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of chiral catalysts or chiral auxiliaries can help in achieving the desired stereochemistry.
化学反応の分析
Types of Reactions
(3R)-3-hydroxy-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products can include 3-methyl-2-pentanone or 3-methyl-2-pentanoic acid.
Reduction: The major product is 3-hydroxy-4-methylpentanol.
Substitution: The products depend on the substituent introduced, such as 3-chloro-4-methylpentan-2-one.
科学的研究の応用
(3R)-3-hydroxy-4-methylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various natural products.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (3R)-3-hydroxy-4-methylpentan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form hydrogen bonds with other molecules, influencing its biological activity.
類似化合物との比較
Similar Compounds
(3R)-3-hydroxy-4-methyl-2-pentanone: A closely related compound with similar structural features.
3-hydroxy-2-pentanone: Lacks the methyl group at the fourth position.
4-hydroxy-3-methyl-2-pentanone: The hydroxyl group is at a different position.
Uniqueness
(3R)-3-hydroxy-4-methylpentan-2-one is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
特性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
(3R)-3-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3/t6-/m1/s1 |
InChIキー |
IGPIDYBTABPKQT-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)C)O |
正規SMILES |
CC(C)C(C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
![Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)

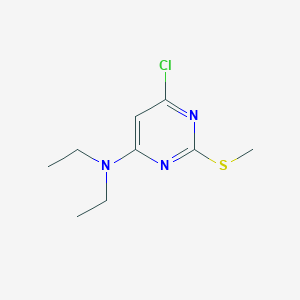
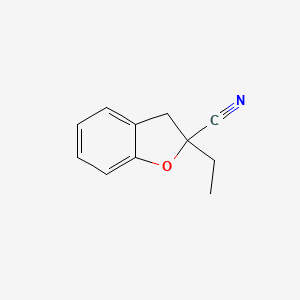
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
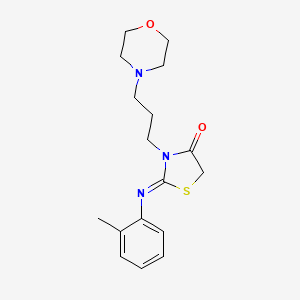


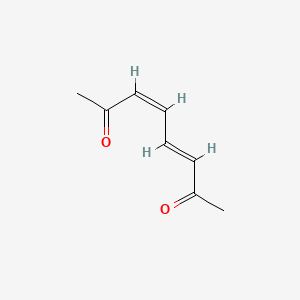


![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
